molecular formula C21H15ClF4N2O3S B3673406 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3673406
M. Wt: 486.9 g/mol
InChI Key: FRUFEIFTYVCHAF-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a fluoroanilino group, and a trifluoromethylphenyl group. These functional groups contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of benzenesulfonyl chloride with 2-fluoroaniline to form the intermediate 2-fluoro-N-(benzenesulfonyl)aniline. This intermediate is then reacted with 4-chloro-3-(trifluoromethyl)phenylacetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide exerts its effects involves interactions with various molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The fluoroanilino and trifluoromethylphenyl groups contribute to the compound’s binding affinity and specificity. These interactions can affect cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): This compound shares the trifluoromethylphenyl group and has similar reactivity in electrophilic fluorination reactions.

    Benzenesulfonyl chloride, 2-(trifluoromethyl)-: This compound is structurally related and used in similar synthetic applications.

Uniqueness

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF4N2O3S/c22-17-11-10-14(12-16(17)21(24,25)26)27-20(29)13-28(19-9-5-4-8-18(19)23)32(30,31)15-6-2-1-3-7-15/h1-12H,13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUFEIFTYVCHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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